molecular formula C17H26N2O2 B1348113 (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine CAS No. 852857-09-1

(R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine

Cat. No.: B1348113
CAS No.: 852857-09-1
M. Wt: 290.4 g/mol
InChI Key: MHRKPCRXBAHJGS-OAHLLOKOSA-N
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Description

Structural Characteristics and Nomenclature

The primary structural identity of this compound is established through its systematic nomenclature and comprehensive structural descriptors. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is formally designated as tert-butyl N-[[(3R)-1-benzylpyrrolidin-3-yl]methyl]carbamate. Alternative nomenclature includes the Chemical Abstracts Service name: Carbamic acid, N-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester.

The molecular structure centers around a five-membered pyrrolidine ring, which serves as the core scaffold for the molecule. This saturated heterocycle contains a tertiary nitrogen atom at position 1, which bears a benzyl substituent. The stereogenic center is located at position 3 of the pyrrolidine ring, where an aminomethyl group is attached in the (R)-configuration. The amino functionality within this substituent is protected by a tert-butoxycarbonyl group, creating a carbamate linkage.

The systematic structural analysis reveals several key features that define the molecule's chemical behavior. The benzyl group, consisting of a phenylmethyl unit, provides aromatic character and serves as a permanent protecting group for the pyrrolidine nitrogen. This substituent influences both the electronic properties and the steric environment around the nitrogen center. The tert-butoxycarbonyl protecting group on the aminomethyl substituent represents a critical functional element, as it provides stability under basic conditions while remaining removable under acidic conditions.

Structural Component Description Chemical Significance
Pyrrolidine Core Five-membered saturated heterocycle Provides conformational rigidity and nitrogen basicity
Benzyl Substituent Phenylmethyl group at N-1 Permanent protection and aromatic character
Aminomethyl Chain Methylene bridge to protected amine Flexible linker with nucleophilic potential
Boc Protecting Group tert-Butoxycarbonyl carbamate Acid-labile protection strategy

Stereochemical Properties and Configurational Analysis

The stereochemical characteristics of this compound represent a fundamental aspect of its chemical identity and determine its behavior in asymmetric synthetic applications. The molecule possesses a single stereogenic center located at the 3-position of the pyrrolidine ring, where the aminomethyl substituent is attached in the (R)-configuration. This specific stereochemical arrangement has profound implications for the compound's interactions with other chiral molecules and its utility in enantioselective synthesis.

The configurational assignment follows the Cahn-Ingold-Prelog priority rules, where the nitrogen atom of the pyrrolidine ring receives the highest priority, followed by the aminomethyl substituent, the methylene carbon adjacent to the nitrogen, and finally the remaining methylene carbon of the ring. When viewed from the perspective that places the lowest priority group away from the observer, the arrangement of the remaining three groups proceeds in a clockwise direction, confirming the (R)-configuration.

The stereochemical integrity of this compound has been confirmed through various analytical techniques, including optical rotation measurements. According to literature data, the compound exhibits a specific optical rotation of [α]20/D +6°, c = 1% in chloroform. This positive optical rotation is consistent with the (R)-configuration and provides experimental validation of the stereochemical assignment.

The conformational analysis of the pyrrolidine ring reveals that the molecule adopts preferred conformations that minimize steric interactions between substituents. The five-membered ring typically exists in envelope or half-chair conformations, with the stereogenic center playing a crucial role in determining the preferred conformational states. The presence of the bulky benzyl and tert-butoxycarbonyl groups creates significant steric demands that influence the overall molecular geometry.

The stereochemical properties extend beyond the simple configurational assignment to include considerations of conformational preferences and dynamic behavior. Nuclear magnetic resonance studies have revealed characteristic coupling patterns that confirm the stereochemical arrangement and provide insights into the conformational dynamics of the molecule. The (R)-configuration influences the chemical shift patterns and coupling constants observed in both proton and carbon nuclear magnetic resonance spectra.

Physicochemical Parameters and Molecular Descriptors

The physicochemical profile of this compound encompasses a comprehensive range of molecular descriptors that define its behavior in various chemical and physical environments. The molecular formula C17H26N2O2 corresponds to a molecular weight of 290.40 daltons. These fundamental parameters establish the basic physical identity of the compound and provide essential information for synthetic planning and analytical characterization.

The density of the compound has been determined to be 1.059 grams per cubic centimeter, indicating a moderately dense organic molecule consistent with its aromatic content and multiple heteroatoms. This density value places the compound within the typical range for organic molecules of similar complexity and composition. The relatively high density can be attributed to the presence of the benzyl aromatic system and the efficient packing of the molecular structure.

Thermal properties of this compound include a boiling point of 400.1°C at 760 millimeters of mercury. This elevated boiling point reflects the substantial molecular weight and the presence of hydrogen bonding capabilities within the molecule. The high boiling point indicates good thermal stability under normal laboratory conditions and suggests that the compound can withstand moderate heating without decomposition.

The flash point of the compound has been measured at 195.8°C, which classifies it as a combustible solid with moderate fire hazard under standard safety classifications. This parameter is crucial for safe handling and storage procedures, indicating that the compound requires careful temperature control during synthetic manipulations and purification processes.

Physical Property Value Units Analytical Significance
Molecular Weight 290.40 g/mol Mass spectrometric identification
Density 1.059 g/cm³ Volume calculations and purification
Boiling Point 400.1 °C at 760 mmHg Thermal stability and distillation
Flash Point 195.8 °C Safety and handling protocols
Refractive Index 1.527 - Optical identification and purity
Vapor Pressure 1.3×10⁻⁶ mmHg at 25°C Volatility and storage

The refractive index of 1.527 provides additional optical characterization data that can be used for compound identification and purity assessment. This value is consistent with organic molecules containing aromatic systems and multiple nitrogen atoms. The vapor pressure measurement of 1.3×10⁻⁶ millimeters of mercury at 25°C indicates extremely low volatility, confirming that the compound is essentially non-volatile under ambient conditions.

Storage and stability parameters indicate that the compound should be maintained in sealed containers at room temperature in dry conditions. The stability profile suggests good shelf life under appropriate storage conditions, with the tert-butoxycarbonyl protecting group providing chemical stability under neutral and basic conditions while remaining acid-labile for synthetic manipulation.

Historical Context in Pyrrolidine Derivative Research

The development of this compound represents an important milestone in the evolution of pyrrolidine-based synthetic intermediates and pharmaceutical building blocks. The historical context of this compound's emergence reflects broader trends in medicinal chemistry and asymmetric synthesis that have shaped modern pharmaceutical research methodologies. The systematic development of chiral pyrrolidine derivatives began gaining momentum in the late twentieth century as researchers recognized the importance of stereochemical control in drug development.

The pyrrolidine ring system has long been recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and pharmaceutical agents. Early research focused on the development of synthetic methodologies for accessing substituted pyrrolidines with defined stereochemistry. The introduction of protecting group strategies, particularly the use of tert-butoxycarbonyl groups, revolutionized the field by providing reliable methods for temporary masking of amino functionalities during complex synthetic sequences.

The specific combination of benzyl and tert-butoxycarbonyl protecting groups in this compound represents an optimized approach to pyrrolidine functionalization that emerged from decades of synthetic methodology development. The benzyl group serves as a permanent protecting group for the pyrrolidine nitrogen, preventing unwanted reactivity while maintaining the basicity characteristics necessary for many synthetic transformations. The orthogonal nature of benzyl and tert-butoxycarbonyl protection allows for selective deprotection strategies that have proven invaluable in complex synthetic sequences.

Research applications of this compound have expanded significantly across multiple domains of chemical science. In synthetic chemistry, it serves as a versatile building block for the construction of complex molecular architectures, particularly in pharmaceutical development where stereochemical precision is paramount. The compound has found extensive use in medicinal chemistry for the design of bioactive molecules that target specific biological pathways. Its utility in neuroscience research has emerged through applications in exploring neurotransmitter systems and developing potential therapeutic agents for neurological disorders.

The role of this compound in peptide synthesis represents another significant application area where it functions as a protecting group strategy for enhancing synthesis efficiency and yield. The compound has also attracted attention in materials science research, where investigators are exploring its potential for creating advanced materials with enhanced mechanical and thermal properties. These diverse applications underscore the versatility of the pyrrolidine scaffold and the importance of precise stereochemical control in modern chemical research.

Properties

IUPAC Name

tert-butyl N-[[(3R)-1-benzylpyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRKPCRXBAHJGS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363905
Record name (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852857-09-1
Record name (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of ®-1-benzylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine Applications

(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine is a versatile compound with significant applications in medicinal chemistry and pharmaceutical research . It is also known as (R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine .

Pharmaceutical Development

  • (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders .

Peptide Synthesis

  • (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine is commonly used in solid-phase peptide synthesis, where its protective Boc group helps in the selective formation of peptide bonds, enhancing yield and purity .

Chiral Catalysis

  • This compound is valuable in asymmetric synthesis, acting as a chiral catalyst that improves the enantioselectivity of reactions, which is crucial in producing optically active compounds .

Research in Neuroscience

  • It is utilized in studies investigating the mechanisms of neurotransmission, aiding in the development of potential treatments for cognitive disorders .

Anti-malarial Agents

  • 4-Aryl pyrrolidines, including derivatives of (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine, are being explored as novel orally efficacious antimalarial agents . These compounds have shown promising activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum .
  • These compounds have been shown to bind to the aspartic acid residues in the active site via the protonated nitrogen of the pyrrolidine .

Diabetes Treatment

  • Pyrrolidine derivatives are used in the development of therapeutic agents for treating diabetes . These compounds may act by inhibiting α-amylase or α-glucosidase enzymes to reduce glucose absorption in the intestines, enhancing insulin sensitivity, or modulating other metabolic pathways involved in glucose regulation .

Other Applications

  • Pyrrolidine derivatives have shown potential as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
  • Pyrrolidine-containing derivatives have demonstrated antimicrobial activities . For example, certain N-benzoylthiourea-pyrrolidine derivatives have shown activity against A. baumannii and A. hydrophila strains, while others have exhibited antituberculosis activity .

Mechanism of Action

The mechanism of action of ®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Amine Protections

(R)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-39-8)
  • Molecular Formula : C₁₁H₁₆N₂
  • Molecular Weight : 176.26 g/mol
  • Key Differences : Lacks the Boc group, exposing a free primary amine. This increases reactivity but reduces stability under acidic or oxidative conditions.
  • Applications : Used as a building block in asymmetric synthesis, where the unprotected amine facilitates direct coupling reactions .
(3R)-(-)-Benzyl-3-(Methylamino)pyrrolidine (CAS: 144043-17-4)
  • Molecular Formula : C₁₂H₁₈N₂
  • Molecular Weight : 190.29 g/mol
  • Key Differences: Features a methylamino group instead of the Boc-amine.

Pyrrolidine Derivatives with Alternative Substituents

BMS-564929 (Pfizer)
  • Structure : Aryl-substituted pyrrolidine with p-CN, m-Cl, and o-Me groups on the A-ring.
  • Key Differences : The aromatic substitutions enhance selectivity for nuclear receptors (e.g., androgen receptors) compared to the Boc-benzyl derivative. Reported as a potent Selective Androgen Receptor Modulator (SARM) with in vivo agonist activity .
GlaxoSmithKline Compound (55)
  • Structure : Pyrrolidine with an aryl substituent and unmodified amine.
  • Key Differences : Demonstrates in vitro agonist activity but lacks the Boc group, suggesting divergent metabolic stability and pharmacokinetic profiles compared to Boc-protected analogues .

Piperidine vs. Pyrrolidine Ring Systems

Piperidine borane exhibits a longer B–N bond (1.67 Å) compared to pyrrolidine borane (1.62 Å), attributed to ring strain differences. This structural variation influences hydrogen storage capacity but underscores the broader principle that ring size modulates physicochemical properties .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
(R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine 131878-23-4 C₁₆H₂₄N₂O₂ 276.37 Benzyl, Boc-amine 77–81 Methanol, Chloroform
(R)-1-Benzyl-3-aminopyrrolidine 114715-39-8 C₁₁H₁₆N₂ 176.26 Benzyl, free amine Not reported Polar solvents
(3R)-(-)-Benzyl-3-(Methylamino)pyrrolidine 144043-17-4 C₁₂H₁₈N₂ 190.29 Benzyl, methylamino Not reported Organic solvents
BMS-564929 Not provided Not provided Not provided Aryl substitutions Not reported Lipophilic media

Biological Activity

(R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a Boc (tert-butyloxycarbonyl) protecting group on the amine. The structural formula can be represented as follows:

 R 1 Benzyl 3 N Boc aminomethyl pyrrolidine\text{ R 1 Benzyl 3 N Boc aminomethyl pyrrolidine}

This configuration is crucial for its biological interactions, as chirality often influences the pharmacodynamics and pharmacokinetics of compounds.

The primary biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit metalloproteases, which are involved in various physiological processes, including blood pressure regulation and tissue remodeling .
  • Receptor Modulation : It may act as a ligand for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer cells .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer properties. For instance:

  • Cytotoxicity : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines, showing better efficacy than standard chemotherapeutics like bleomycin .
  • Mechanistic Insights : The structure–activity relationship (SAR) studies suggest that modifications to the pyrrolidine structure can enhance selectivity and potency against specific cancer types .

Neuroprotective Effects

Pyrrolidine derivatives have also been explored for their neuroprotective effects:

  • Cholinesterase Inhibition : Compounds similar to this compound have shown potential in inhibiting cholinesterase, which is beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Multi-target Approach : Some studies indicate that these compounds can simultaneously target multiple pathways involved in neurodegeneration, offering a more comprehensive therapeutic strategy .

Study 1: Anticancer Properties

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Study 2: Neuroprotective Activity

In another investigation focusing on neuroprotective effects, researchers evaluated the impact of various pyrrolidine derivatives on cholinergic signaling. The findings suggested that this compound could enhance cognitive function in animal models by improving synaptic transmission through cholinesterase inhibition .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityMechanism of Action
This compoundAnticancer, NeuroprotectiveEnzyme inhibition, Receptor modulation
1-BenzylpyrrolidineModerate anticancer activityCholinesterase inhibition
N-benzylpiperazineAntihistaminic and anti-inflammatoryReceptor antagonism

Q & A

Q. Q1. What are the key considerations for enantioselective synthesis of (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine?

The enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine is a robust method. Key steps include:

  • Deprotonation : Use s-BuLi/(-)-sparteine in TBME or Et₂O at −78 °C to generate the chiral lithiated intermediate.
  • Transmetalation : ZnCl₂ facilitates transfer to Pd(OAc)₂ with t-Bu₃P-HBF₄ as a ligand.
  • Coupling : React with aryl bromides (e.g., heteroaromatics) to achieve high enantiomeric excess.
    Critical factors : Temperature control (−78 °C), ligand choice (sparteine surrogates for configuration inversion), and solvent polarity. In situ React IR spectroscopy aids in monitoring reaction progress .

Advanced Synthesis

Q. Q2. How can catalytic asymmetric 1,3-dipolar cycloaddition expand stereochemical diversity in pyrrolidine derivatives?

This method enables access to complex stereochemical patterns by reacting azomethine ylides with dipolarophiles (e.g., α,β-unsaturated carbonyls).

  • Catalysts : Chiral metal complexes (Cu, Ni) or organocatalysts (e.g., thioureas) induce enantioselectivity.
  • Scope : Allows incorporation of substituents at C2, C3, or C4 positions, critical for biological activity tuning.
    Example : Synthesis of bicyclic iminosugars for glycosidase inhibition, leveraging natural product-inspired combinatorial chemistry (NPICC) .

Structural Analysis

Q. Q3. What spectroscopic and computational tools validate the conformation of the pyrrolidine ring?

  • NMR Analysis : Measure ³J(H,H) coupling constants to determine pseudorotation parameters (phase angle P, puckering amplitude ϕmax). For example, trans-derivatives show minimal conformational changes under varying pD conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., CH₃OH/CH₃CN mixtures) to predict nucleophilicity trends (Mayr parameters) .

Reaction Optimization

Q. Q4. How can Design of Experiments (DoE) optimize reaction parameters for pyrrolidine-based reactions?

  • Factors : Residence time, temperature, and pyrrolidine equivalents (e.g., in flow chemistry).
  • Design : Central Composite Face (CCF) models identify interaction terms (e.g., temperature × equivalents).
  • Outcome : Predicts optimal conditions for maximizing yield of ortho-substituted products. MODDE software is recommended for multivariate analysis .

Biological Applications

Q. Q5. What strategies enhance the bioactivity of pyrrolidine derivatives as N-glycan modulators?

  • Scaffold Design : Incorporate polyhydroxylated pyrrolidine substructures (e.g., 2R,3R,4S,5R configurations) to mimic natural iminosugars.
  • Combinatorial Chemistry : Use NPICC to diversify substituents at the C-2 aminomethyl position.
  • Validation : Assess α-hGMII inhibition via UPLC/Q-TOF MS and in vivo anti-HCC activity screening .

Stereochemical Effects

Q. Q6. How does the (R)-configuration influence interactions with biological targets compared to the (S)-enantiomer?

  • Nucleic Acid Binding : (R)-enantiomers exhibit faster conformational transitions (stack ↔ destack) due to reduced steric hindrance from the pyrrolidine ring, as shown in NOESY and molecular modeling studies.
  • Toxicity : (S)-enantiomers form stable hydrogen bonds with oligonucleotides, correlating with slower conformational changes and higher cytotoxicity .

Data Contradictions

Q. Q7. How to resolve discrepancies in pyrrolidine nucleophilicity across solvent systems?

  • Solvent Polarity : In CH₃OH/CH₃CN mixtures, nucleophilicity (N) increases with CH₃CN content (validated via B3LYP/6-311G(d,p) calculations).
  • Experimental Validation : Compare predicted N values (from MD simulations) with kinetic data. Adjust solvent ratios to align theoretical and empirical results .

Handling and Stability

Q. Q8. What storage conditions ensure the stability of (R)-3-(N-Boc-amino)pyrrolidine intermediates?

  • Temperature : Store at 0–6°C to prevent Boc-group decomposition.
  • Purity Monitoring : Use HPLC (C18 columns, 0.1% TFA in H₂O/CH₃CN gradient) to detect degradation products.
  • CAS Reference : 122536-77-0 (R-enantiomer); 122536-76-9 (S-enantiomer) .

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